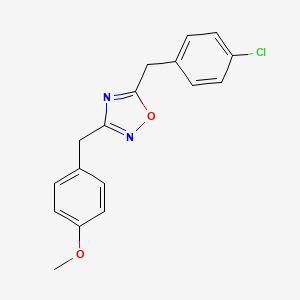
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDE is a ketone derivative of the phenethylamine family and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, it has been reported to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein synthesis.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a reagent for the synthesis of various compounds. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have low toxicity, making it a safe compound to work with in the lab. However, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
For the study of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone include the development of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
Métodos De Síntesis
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be synthesized through various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetate and sodium borohydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. These methods have been reported in scientific literature and have been used to synthesize 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone for research purposes.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In organic chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-7-14(17(11-13)22-3)15(19)9-12-5-8-16(21-2)18(10-12)23-4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXXKXXNFEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)

![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)
![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)